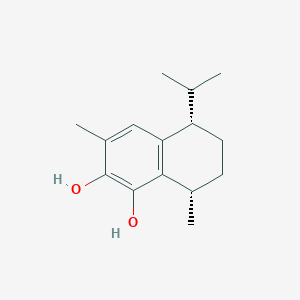
7,8-Dihydroxycalamenene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxycalamenene, also known as this compound, is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of calamenene-type compounds, including 7,8-dihydroxycalamenene. Research on extracts from the Madagascan plant Sterculia tavia demonstrated that various calamenene-type sesquiterpenoids exhibited modest antiproliferative activities against ovarian cancer cell lines (A2780), with IC50 values indicating their potential as therapeutic agents. The specific activities of these compounds suggest that modifications in their structure can enhance their efficacy against cancer cells .
| Compound | IC50 Value (µM) |
|---|---|
| Tavinin A | 5.5 |
| Epi-tavinin A | 6.7 |
| Mansonone G | 10.2 |
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in models of traumatic brain injury (TBI). In these studies, the compound demonstrated the ability to prevent dendritic degeneration and neuronal death induced by TBI. This protective effect is attributed to its ability to activate tropomyosin-receptor-kinase B (TrkB), mimicking brain-derived neurotrophic factor (BDNF) functions, which are crucial for neuronal survival and regeneration .
Case Studies on Neuroprotection
- Study on Traumatic Brain Injury : Mice treated with this compound post-TBI showed improved rotarod performance and reduced dendritic spine loss compared to control groups. This suggests significant functional recovery associated with dendritic protection .
- Alzheimer's Disease Models : In various Alzheimer’s disease mouse models, administration of this compound resulted in improved memory performance in behavioral tests such as the Morris water maze, along with reductions in amyloid-beta plaque deposition .
Potential Applications in Drug Development
The unique properties of this compound position it as a promising candidate for drug development:
- Cancer Therapy : Its antiproliferative activity indicates potential for use in developing new cancer therapies.
- Neurodegenerative Diseases : Given its neuroprotective effects, this compound could be explored further for treating conditions like Alzheimer’s disease and Parkinson’s disease.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H22O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h7-9,11,16-17H,5-6H2,1-4H3/t9-,11-/m0/s1 |
InChIキー |
CGMRLDYEJWKTEX-ONGXEEELSA-N |
異性体SMILES |
C[C@H]1CC[C@H](C2=C1C(=C(C(=C2)C)O)O)C(C)C |
正規SMILES |
CC1CCC(C2=C1C(=C(C(=C2)C)O)O)C(C)C |
同義語 |
7,8-dihydroxycalamenene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















